4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Description
4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a heterocyclic organic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with a 2-bromophenyl group. This compound is cataloged under reference code 3D-DXC60220 in building block libraries, indicating its utility in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
3-(2-bromophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O.ClH/c14-11-4-2-1-3-10(11)12-16-13(18-17-12)9-5-7-15-8-6-9;/h1-4,9,15H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLDBFDAPHDTFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC=CC=C3Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803602-20-1 | |
| Record name | Piperidine, 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803602-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclization of Amidoxime Intermediates
A widely adopted route involves the cyclization of amidoximes derived from 2-bromobenzonitrile. Reacting 2-bromobenzonitrile with hydroxylamine hydrochloride in ethanol at 80°C for 12 hours yields the corresponding amidoxime. Subsequent dehydration using phosphorus oxychloride (POCl₃) at 0–5°C forms the 3-(2-bromophenyl)-1,2,4-oxadiazole intermediate. This method achieves 70–75% purity, necessitating further purification via column chromatography (silica gel, ethyl acetate/hexane 1:4).
Carbodiimide-Mediated Coupling
Alternative approaches employ carbodiimide reagents to couple carboxylic acids with amidoximes. For instance, 2-bromobenzoic acid is activated with N,N′-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) and reacted with piperidin-4-ylamidoxime. The resulting adduct undergoes thermal cyclization at 120°C for 6 hours to form the oxadiazole-piperidine framework. While this method reduces byproducts, it requires stringent anhydrous conditions and achieves moderate yields (55–60%).
Functionalization of the Piperidine Moiety
The piperidine ring is introduced either before or after oxadiazole formation, depending on the synthetic strategy:
Pre-functionalization via Nucleophilic Substitution
Piperidine is alkylated using 4-chloromethyl-1,2,4-oxadiazole derivatives. In a representative procedure, 3-(2-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole is reacted with piperidine in acetonitrile at reflux (82°C) for 24 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate, yielding 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine as a free base. This method offers scalability but faces challenges in controlling regioselectivity, often requiring excess piperidine (3 equiv.) to suppress dimerization.
Post-functionalization via Buchwald-Hartwig Amination
Palladium-catalyzed coupling provides a regioselective alternative. A mixture of 3-(2-bromophenyl)-5-iodo-1,2,4-oxadiazole, piperidine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Xantphos ligand in toluene undergoes microwave irradiation at 150°C for 2 hours. This method achieves 80–83% yield but demands rigorous exclusion of oxygen and moisture.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt enhances stability and solubility. The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution at 0°C until precipitation completes. The solid is filtered, washed with cold ether, and dried under vacuum. Crystallization from ethanol/water (9:1) yields colorless needles with >99% purity (melting point: 214–216°C).
Optimization and Industrial-Scale Considerations
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) accelerate oxadiazole cyclization but risk side reactions. Ethanol emerges as a balance between reactivity and safety, enabling cyclization at 80°C with 68% yield. For industrial scaling, continuous flow reactors reduce reaction times from hours to minutes, as demonstrated in patent US9650337B2.
Catalytic Systems
Nickel-based catalysts (e.g., NiCl₂·6H₂O/1,10-phenanthroline) offer a cost-effective alternative to palladium in coupling steps, achieving comparable yields (75–78%) at half the cost.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.85–7.79 (m, 2H, ArH), 7.65 (t, J = 7.6 Hz, 1H, ArH), 3.51–3.44 (m, 4H, piperidine-H), 2.93–2.86 (m, 2H, piperidine-H), 1.98–1.89 (m, 2H, piperidine-H).
- IR (KBr) : 1598 cm⁻¹ (C=N oxadiazole), 1235 cm⁻¹ (C-O-C), 685 cm⁻¹ (C-Br).
Chromatographic Purity HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >99% purity.
Chemical Reactions Analysis
4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride has several scientific research applications:
Medicinal chemistry: It is studied for its potential as a pharmacologically active compound, with possible applications in the treatment of various diseases.
Biological research: The compound can be used as a tool to study biological processes and pathways, particularly those involving the oxadiazole and piperidine moieties.
Materials science: Due to its unique chemical structure, it may be explored for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring and piperidine moiety can interact with various enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Physicochemical and Functional Differences
- Lipophilicity : The bromophenyl derivative (logP ~3.5 estimated) is more lipophilic than methoxyphenyl (logP ~2.1) or trifluoroethyl (logP ~1.8) analogues, influencing membrane permeability .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoroethyl) stabilize the oxadiazole ring, while electron-donating groups (e.g., methoxy) enhance π-π stacking interactions .
Biological Activity
4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves the reaction of piperidine with 2-bromophenyl derivatives and oxadiazole precursors. Detailed methodologies for the synthesis typically include refluxing the reactants in suitable solvents followed by purification processes such as recrystallization.
Antimicrobial Properties
Recent studies indicate that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives similar to 4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine have shown effectiveness against various pathogens. In vitro tests have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal properties .
Anticancer Activity
Research has highlighted the anticancer potential of oxadiazole derivatives. For example, compounds related to 4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine have been evaluated against cancer cell lines such as MCF-7 and A549. The IC50 values for these compounds were found in the micromolar range (e.g., 0.65 µM for some derivatives), suggesting promising cytotoxic effects . The mechanism of action is believed to involve apoptosis induction through pathways involving p53 activation and caspase cleavage .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is often influenced by structural modifications. The presence of halogen substituents on the phenyl ring has been shown to enhance activity, while electron-withdrawing groups may reduce it. This relationship underscores the importance of molecular design in developing effective therapeutic agents .
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives in preclinical settings:
- Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives against a panel of bacterial strains, revealing that modifications to the oxadiazole ring significantly impacted their antibacterial potency.
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various piperidine-based oxadiazoles on cancer cell lines. The findings indicated that specific substitutions on the oxadiazole ring could enhance selectivity and potency against tumor cells.
Data Summary
| Study | Activity | MIC/IC50 Values | Target Pathogens/Cell Lines |
|---|---|---|---|
| Study 1 | Antimicrobial | 0.22 - 0.25 µg/mL | Staphylococcus aureus, S. epidermidis |
| Study 2 | Anticancer | 0.65 - 15.63 µM | MCF-7, A549 |
Q & A
Q. Key Parameters :
- Stoichiometric control (1:1.2 molar ratio for amide coupling).
- Strict temperature regulation during cyclization to prevent ring-opening side reactions.
How is structural characterization performed for this compound?
Q. Basic (Analytical Methods)
- NMR Spectroscopy : 1H/13C NMR confirms the piperidine ring (δ 3.2–3.8 ppm for axial protons) and oxadiazole moiety (δ 8.1–8.3 ppm for aromatic protons). Compare with analogs like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride for validation .
- Mass Spectrometry : ESI-MS detects [M+H]+ at m/z 352.6 (calculated 352.05).
- HPLC Purity : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 30% to 70% acetonitrile over 20 min). Retention time: 12.3 min .
What protocols ensure compound stability during storage?
Q. Basic (Storage & Handling)
Q. Degradation Pathways :
- Hydrolysis of the oxadiazole ring under acidic/basic conditions.
- Photodegradation of the bromophenyl group.
How can structure-activity relationship (SAR) studies be designed for analogs?
Q. Advanced (Experimental Design)
Structural Modifications :
- Replace the 2-bromophenyl group with chloro- or fluoro-substituted aryl rings.
- Modify the oxadiazole ring to 1,3,4-thiadiazole or triazole .
Biological Assays :
- Screen analogs against σ-1 receptors using radioligand binding assays (e.g., [³H]-(+)-Pentazocine).
- Compare IC50 values with reference compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride .
Q. Data Interpretation :
- Correlate electronic effects (e.g., bromine’s electronegativity) with receptor binding affinity.
What analytical methods resolve contradictions in purity assessments between laboratories?
Q. Advanced (Data Contradiction Analysis)
- Orthogonal Techniques :
- Spiked Degradation Studies : Introduce known degradation products (e.g., hydrolyzed oxadiazole) to confirm method specificity.
How to address solubility challenges in biological assays?
Q. Advanced (Experimental Optimization)
- Solvent Systems :
- Comparative Analysis :
- Benchmark against structurally similar hydrochlorides (e.g., 3-(Piperidin-4-yloxy)benzoic acid hydrochloride) to identify optimal co-solvents .
How can computational modeling predict target interactions?
Q. Advanced (Methodology)
- Molecular Docking : Use AutoDock Vina to model interactions with σ-1 receptors (PDB: 5HK1).
- Focus on hydrophobic pockets accommodating the bromophenyl group.
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Compare with experimental IC50 data .
What safety protocols are critical during handling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
